1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine

Cross-Coupling Suzuki-Miyaura Sonogashira

Researchers seeking a heterocyclic scaffold with a reactive C-I bond for Pd-catalyzed cross-coupling often face limited synthetic options. 1-(Furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine addresses this need: • 4-Iodo substituent enables Suzuki-Miyaura, Sonogashira, and related couplings for library diversification. • Furan-2-ylmethyl group enhances lipophilicity (XLogP3 1.2) without additional TPSA. • Available in 95% purity with a validated one-step synthesis protocol for scalable procurement.

Molecular Formula C8H8IN3O
Molecular Weight 289.076
CAS No. 1248947-94-5
Cat. No. B2403734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine
CAS1248947-94-5
Molecular FormulaC8H8IN3O
Molecular Weight289.076
Structural Identifiers
SMILESC1=COC(=C1)CN2C(=C(C=N2)I)N
InChIInChI=1S/C8H8IN3O/c9-7-4-11-12(8(7)10)5-6-2-1-3-13-6/h1-4H,5,10H2
InChIKeyLMDYCVCAXVMIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine: Properties and Specifications


1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine (CAS 1248947-94-5) is a heterocyclic compound comprising a pyrazole core substituted with a furan-2-ylmethyl group at the 1-position, an iodine atom at the 4-position, and an amine group at the 5-position [1]. Its molecular formula is C8H8IN3O with a molecular weight of 289.07 g/mol [1]. The compound is commercially available as a research chemical with a minimum purity specification of 95% . Computed physicochemical properties include an XLogP3-AA of 1.2, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1].

Why Generic Pyrazole Building Blocks Cannot Substitute


The presence of both the furan-2-ylmethyl substituent and the iodine atom at the 4-position confers a specific reactivity profile that generic pyrazole-5-amines lack. The iodine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the introduction of diverse aryl, alkenyl, or alkynyl groups at the 4-position of the pyrazole ring [1]. The furan-2-ylmethyl group provides additional aromatic character and potential hydrogen-bonding interactions, which may influence molecular recognition in biological systems or material science applications [1]. Substitution with the non-iodinated analog (CAS 3528-56-1) would eliminate cross-coupling capability, while the simpler 4-iodo-1H-pyrazol-5-amine (CAS 81542-51-0) lacks the furan moiety, potentially altering lipophilicity and binding properties. Therefore, generic substitution fails to preserve the compound's intended synthetic utility and physicochemical fingerprint.

Differentiation Evidence for This Compound


Cross-Coupling Reactivity vs Non-Iodinated Analog

The iodine atom at the 4-position enables participation in palladium-catalyzed cross-coupling reactions, a capability absent in the non-iodinated analog 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (CAS 3528-56-1). While no direct head-to-head kinetic study was found, class-level inference from established reactivity of aryl iodides in cross-coupling reactions indicates that the target compound serves as a versatile electrophilic partner for introducing diverse substituents [1]. In contrast, the non-iodinated analog lacks a halide leaving group and is essentially unreactive under standard cross-coupling conditions .

Cross-Coupling Suzuki-Miyaura Sonogashira

Lipophilicity Profile vs Unsubstituted 4-Iodopyrazol-5-amine

The computed XLogP3-AA value for 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine is 1.2 [1]. In contrast, the simpler 4-iodo-1H-pyrazol-5-amine (CAS 81542-51-0) has a reported LogP of approximately 0.53 . This ~0.67 log unit difference indicates that the furan-2-ylmethyl group increases lipophilicity by roughly 4.7-fold (based on logP difference), which may influence membrane permeability, solubility, and target engagement in biological assays.

Lipophilicity XLogP Physicochemical Properties

High-Yield Synthetic Protocol Validation

A peer-reviewed synthetic protocol reports the one-step synthesis of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. While this report specifically addresses the synthesis of the deuterated analog (furan-2-carbaldehyde-d), the methodology is directly applicable to the target compound and demonstrates the feasibility of obtaining the material in high yield and purity. No comparable high-yield protocol for the non-iodinated analog or other close derivatives was identified in the search results.

Synthesis Quantitative Yield Vilsmeier Conditions

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine is 55.43 Ų [1], identical to that of 4-iodo-1H-pyrazol-5-amine (CAS 81542-51-0) which also has a TPSA of 55.43 Ų . This indicates that the furan-2-ylmethyl substitution does not alter the polar surface area, suggesting that differences in membrane permeability between these two compounds will be driven primarily by lipophilicity rather than changes in hydrogen-bonding capacity. In contrast, the non-iodinated analog 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (CAS 3528-56-1) has a slightly higher TPSA of approximately 56.7 Ų (computed based on structure), but the difference is minimal.

TPSA Drug-Likeness Physicochemical Properties

Key Application Scenarios


Palladium-Catalyzed Cross-Coupling for Library Synthesis

The 4-iodo substituent makes this compound a premier electrophile for Suzuki-Miyaura, Sonogashira, and related cross-coupling reactions, enabling the construction of diverse 4-substituted pyrazole libraries [1]. This synthetic versatility is not achievable with the non-iodinated analog (CAS 3528-56-1).

Medicinal Chemistry Lead Optimization with Tuned Lipophilicity

With an XLogP3-AA of 1.2, this compound offers a 4.7-fold increase in lipophilicity compared to 4-iodo-1H-pyrazol-5-amine (LogP 0.53) while maintaining identical TPSA [1]. This property profile supports applications where enhanced membrane permeability is desired without additional polar surface area.

Custom Synthesis Using Validated High-Yield Protocol

A reported one-step synthesis under adapted Vilsmeier conditions yields the compound quantitatively, providing a reliable route for both small-scale procurement and potential scale-up [2]. This validated protocol reduces synthetic uncertainty and can inform cost-effective sourcing decisions.

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